molecular formula C13H16O2 B14325547 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde CAS No. 110719-43-2

2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde

Cat. No.: B14325547
CAS No.: 110719-43-2
M. Wt: 204.26 g/mol
InChI Key: XEECNXORZZRKHW-UHFFFAOYSA-N
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Description

2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group and an ether linkage to a 4-methylpent-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde typically involves the reaction of 4-methylpent-3-en-1-ol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the alcohol reacts with the aldehyde group to form the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: 2-[(4-Methylpent-3-en-1-yl)oxy]benzoic acid.

    Reduction: 2-[(4-Methylpent-3-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage and the benzene ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-1-ol: A precursor in the synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde.

    4-Methylpent-3-en-2-one: Another compound with a similar carbon skeleton but different functional groups.

    p-Methylbenzaldehyde: A benzaldehyde derivative with a methyl group on the para position.

Uniqueness

This compound is unique due to its combination of an ether linkage and an aldehyde group attached to a benzene ring

Properties

CAS No.

110719-43-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-methylpent-3-enoxy)benzaldehyde

InChI

InChI=1S/C13H16O2/c1-11(2)6-5-9-15-13-8-4-3-7-12(13)10-14/h3-4,6-8,10H,5,9H2,1-2H3

InChI Key

XEECNXORZZRKHW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC1=CC=CC=C1C=O)C

Origin of Product

United States

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